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Introduction

8-Methyl-naringenin is a C-methylated flavanone, a class of natural products with diverse
biological activities. As with any compound under investigation for potential therapeutic
applications, detailed structural elucidation is paramount. This technical guide provides a
comprehensive overview of the spectroscopic data for 8-methyl-naringenin, focusing on
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited
availability of direct experimental data for 8-methyl-naringenin, this guide leverages extensive
data from its parent compound, naringenin, to provide a robust analytical framework. This
document is intended for researchers, scientists, and drug development professionals.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation
pattern of a compound. For 8-methyl-naringenin, high-resolution mass spectrometry (HR-MS)
is essential for confirming its elemental composition.

Table 1: Mass Spectrometry Data for 8-Methyl-Naringenin
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Parameter Value Source
Molecular Formula C16H1405 Predicted
Exact Mass 286.0841 g/mol Predicted

Observed MS/MS

Fragmentation lons (Predicted)

[M+H]* 287.0914 Predicted

[M-H]~ 285.0765 Predicted

Note: The fragmentation pattern of 8-methyl-naringenin is expected to be similar to that of
naringenin, with key losses corresponding to retro-Diels-Alder (rDA) fragmentation of the C-
ring. A publication by de Souza et al. (2018) contains a figure showing the MS and MS/MS
spectra of 8-methyl-naringenine, though the specific fragmentation data is not detailed in the
abstract[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. While complete experimental NMR data for 8-methyl-naringenin is not readily
available in the reviewed literature, the following tables present the well-documented NMR data
for the parent compound, naringenin, which serves as a foundational reference. The predicted
shifts for 8-methyl-naringenin are included for comparison, based on the known effects of C-
methylation on the flavonoid skeleton.

Table 2: 1H NMR Spectroscopic Data of Naringenin and Predicted Data for 8-Methyl-Naringenin
(in DMSO-ds)
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8-Methyl-Naringenin

Position Naringenin & (ppm), J (Hz) (Predicted) 3 (ppm), J (Hz)
2 5.43 (dd, 12.9, 3.0) ~5.43 (dd, 12.9, 3.0)
3a 3.26 (dd, 17.0, 12.9) ~3.26 (dd, 17.0, 12.9)
3b 2.69 (dd, 17.0, 3.0) ~2.69 (dd, 17.0, 3.0)
6 5.90 (d, 2.2) ~5.95 (s)

8 5.90 (d, 2.2)

2', 6 7.32 (d, 8.5) ~7.32(d, 8.5)

3.5 6.81 (d, 8.5) ~6.81 (d, 8.5)

8-CHs ~2.10 (s)

5-OH 12.11 (s) ~12.10 (s)

7-OH 10.82 (s) ~10.80 (s)

4'-OH 9.58 (s) ~9.58 (s)

Reference for Naringenin Data: Egyptian Journal of Chemistry|[2]

Table 3: 13C NMR Spectroscopic Data of Naringenin and Predicted Data for 8-Methyl-

Naringenin (in DMSO-de)
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8-Methyl-Naringenin

Position Naringenin & (ppm) .
(Predicted) & (ppm)

2 78.5 ~78.5

3 41.8 ~41.8

4 196.4 ~196.4
4a 101.8 ~102.0

5 163.6 ~163.0

6 95.9 ~96.5

7 167.0 ~166.5

8 95.0 ~105.0
8a 162.8 ~162.5

1 128.3 ~128.3
2', 6 128.1 ~128.1
3,5 1151 ~115.1

4 157.6 ~157.6
8-CHs - ~8.0-10.0

Reference for Naringenin Data: ScienceOpen[3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of
spectroscopic data.

Mass Spectrometry Protocol

Sample Preparation: A stock solution of 8-methyl-naringenin is prepared by dissolving the
compound in a suitable solvent such as methanol or acetonitrile to a concentration of 1 mg/mL.
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This stock solution is then further diluted to a working concentration of approximately 10 pg/mL
with the initial mobile phase solvent.

Instrumentation and Conditions:

e Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole
Time-of-Flight) or Orbitrap instrument, is recommended for accurate mass measurements.

« lonization Source: Electrospray ionization (ESI) is commonly used for flavonoids and can be
operated in both positive and negative ion modes.

* Mobile Phase: A typical mobile phase for reverse-phase liquid chromatography consists of
water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

o Gradient Elution: A gradient elution is employed to separate the analyte from any impurities.
e MS Parameters:

o Capillary Voltage: 3-4 kV

o Source Temperature: 120-150 °C

o Desolvation Gas Temperature: 300-400 °C

o Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be
applied to obtain a comprehensive fragmentation pattern.

NMR Spectroscopy Protocol

Sample Preparation: Approximately 5-10 mg of 8-methyl-naringenin is dissolved in 0.5-0.7 mL
of a deuterated solvent, typically DMSO-ds or acetone-ds, in a 5 mm NMR tube.
Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Instrumentation and Data Acquisition:

 NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required to
obtain well-resolved spectra.
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o Experiments: A standard suite of 1D and 2D NMR experiments should be performed:

(¢]

IH NMR: To determine the proton chemical shifts and coupling constants.

o 13C NMR: To identify the number and types of carbon atoms.

o DEPT-135: To differentiate between CH, CHz, and CHs groups.

o COSY (Correlation Spectroscopy): To establish *H-*H spin-spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded *H and
13C atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between *H and *3C atoms, which is crucial for assigning quaternary carbons
and piecing together the molecular structure.

Visualizations
Flavonoid Biosynthesis Pathway

The following diagram illustrates the general biosynthetic pathway leading to naringenin, the
precursor to 8-methyl-naringenin.
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Caption: Simplified flavonoid biosynthesis pathway to 8-methyl-naringenin.

Spectroscopic Analysis Workflow
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This diagram outlines a logical workflow for the spectroscopic analysis and structural

elucidation of a novel flavonoid like 8-methyl-naringenin.
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Caption: Workflow for spectroscopic analysis of flavonoids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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